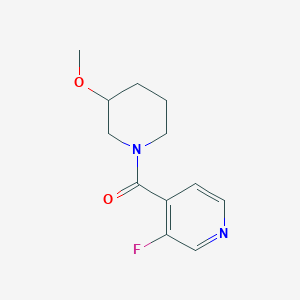

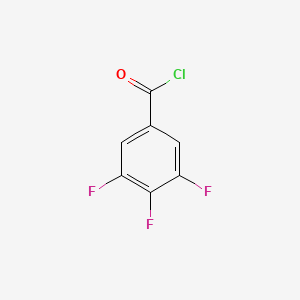

![molecular formula C24H24N6O B2663152 N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide CAS No. 1173529-41-3](/img/structure/B2663152.png)

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide” is a complex organic compound that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-1-yl ring, a phenethylamino group, and a cinnamamide moiety. Compounds with similar structures have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazolo[3,4-d]pyrimidin-1-yl ring, which is a type of nitrogen-containing heterocyclic compound. Attached to this ring would be a phenethylamino group and a cinnamamide moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. These could include properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide, also known as (E)-3-phenyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide:

Cancer Treatment

This compound has shown potential as a CDK2 inhibitor , which is a promising target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, inhibiting their growth and proliferation. Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, the core structure of this compound, exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .

Antiviral Agents

The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its antiviral properties. Compounds with similar structures have shown enhanced antiviral activity against viruses such as the Newcastle disease virus. This suggests that N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide could be investigated for its potential to inhibit viral replication and treat viral infections .

Anti-inflammatory Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their anti-inflammatory properties. These compounds can inhibit key enzymes and pathways involved in inflammation, making them potential candidates for the treatment of inflammatory diseases. The specific structure of this compound could be optimized to enhance its anti-inflammatory effects .

Neuroprotective Agents

Research has indicated that compounds with pyrazolo[3,4-d]pyrimidine cores may have neuroprotective properties. These compounds can protect neurons from damage and death caused by various neurotoxic agents. This makes them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antibacterial and Antifungal Agents

The antibacterial and antifungal activities of pyrazolo[3,4-d]pyrimidine derivatives have been documented. These compounds can inhibit the growth of various bacterial and fungal strains, making them useful in the development of new antimicrobial agents. The specific structure of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide could be tailored to enhance its antimicrobial properties .

Enzyme Inhibition

This compound can act as an inhibitor for various enzymes, including dihydrofolate reductase (DHFR). Inhibiting DHFR can disrupt the synthesis of nucleotides, which is crucial for DNA replication and cell division. This property is particularly useful in developing treatments for diseases that involve rapid cell proliferation, such as cancer .

Antitumor Activity

Beyond CDK2 inhibition, pyrazolo[3,4-d]pyrimidine derivatives have shown broad antitumor activities. These compounds can induce apoptosis (programmed cell death) in tumor cells, inhibit angiogenesis (formation of new blood vessels that supply tumors), and interfere with various signaling pathways that promote tumor growth .

Drug Development and Optimization

The unique structure of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide makes it a valuable scaffold for drug development. Researchers can modify different parts of the molecule to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This optimization can lead to the development of more effective and safer therapeutic agents .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O/c31-22(12-11-19-7-3-1-4-8-19)25-15-16-30-24-21(17-29-30)23(27-18-28-24)26-14-13-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2,(H,25,31)(H,26,27,28)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPRTMLAYBTEY-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CCNC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CCNC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Ethyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2663069.png)

![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrimidin-4-one](/img/structure/B2663070.png)

![(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2663072.png)

![N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2663073.png)

![Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2663084.png)

![Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2663085.png)

![7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2663087.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663089.png)